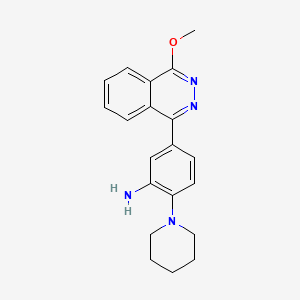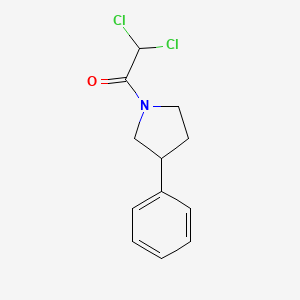
5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)aniline
Descripción general
Descripción
5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)aniline, also known as MPAPA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MPAPA is a member of the phthalazine family of compounds and has been found to exhibit a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)aniline has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)aniline exhibits anti-inflammatory, antioxidant, and neuroprotective properties. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)aniline has been shown to have a protective effect on neuronal cells, reducing the damage caused by oxidative stress and inflammation.
Mecanismo De Acción
The mechanism of action of 5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)aniline is not fully understood, but it is believed to involve the modulation of oxidative stress and inflammation. 5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)aniline has been shown to reduce the production of reactive oxygen species and inhibit the activation of inflammatory pathways. It has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defenses.
Biochemical and Physiological Effects:
5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)aniline has been found to exhibit a range of biochemical and physiological effects. Studies have shown that it can reduce oxidative stress and inflammation, protect neuronal cells from damage, and improve cognitive function. It has also been shown to have a protective effect on the cardiovascular system, reducing the risk of atherosclerosis and hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)aniline has several advantages for use in lab experiments. It is a stable compound that can be synthesized in high yields and purity. It has been shown to have low toxicity and is well tolerated in animal models. However, there are also limitations to its use. 5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)aniline is not readily soluble in water, which can make it difficult to administer in certain experimental settings. It also has a short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
For research on 5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)aniline include the exploration of its potential use in the treatment of neurodegenerative diseases and the development of more efficient synthesis methods.
Propiedades
IUPAC Name |
5-(4-methoxyphthalazin-1-yl)-2-piperidin-1-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-25-20-16-8-4-3-7-15(16)19(22-23-20)14-9-10-18(17(21)13-14)24-11-5-2-6-12-24/h3-4,7-10,13H,2,5-6,11-12,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCSNJAJOLTHDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C2=CC=CC=C21)C3=CC(=C(C=C3)N4CCCCC4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4110675.png)
![N-{1-[4-allyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4110681.png)
![2-(1,3-benzothiazol-2-yl)-3-[5-(2,4-dichlorophenyl)-2-furyl]-3-hydroxyacrylonitrile](/img/structure/B4110684.png)
![methyl 4-(4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B4110688.png)

![{[4-(3-chlorophenyl)-5-piperidin-4-yl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4110713.png)

![N-{1-[4-allyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4110719.png)
![methyl 4-(5-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B4110729.png)
![(3aR*,6aR*)-2-benzyl-N-[2-(1H-imidazol-4-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide](/img/structure/B4110748.png)
![N-(2-(2-chlorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B4110750.png)
![N-ethyl-5-isobutyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-isoxazolecarboxamide](/img/structure/B4110760.png)

![3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-1-(3-chloro-4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4110773.png)